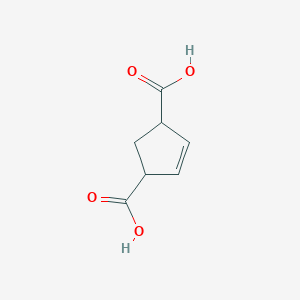![molecular formula C15H19N3O6 B13813125 L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is a synthetic compound with the molecular formula C15H19N3O6 and a molecular weight of 337.33 g/mol. It is also known by its IUPAC name, 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid. This compound is a derivative of L-alanine and is often used in peptide synthesis and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- typically involves the protection of amino groups using carbobenzyloxy (Cbz) groups. The process begins with the reaction of L-alanine with phenylmethoxycarbonyl chloride to form the protected amino acid. This intermediate is then coupled with glycylglycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the carbobenzyloxy protecting group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbobenzyloxy group.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted analogs .
Applications De Recherche Scientifique
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of biocompatible materials and as a building block for various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets . The pathways involved include peptide bond formation and hydrolysis, which are crucial for various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Carbobenzyloxy-glycylglycyl-L-alanine
- N-Benzyloxycarbonylglycylglycyl-L-alanine
- Z-Gly-Gly-Ala-OH
Uniqueness
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is unique due to its specific structure, which allows for selective interactions with biological targets. Its carbobenzyloxy protecting group provides stability during synthesis and can be easily removed under controlled conditions.
Propriétés
Formule moléculaire |
C15H19N3O6 |
|---|---|
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O6/c1-10(14(21)22)18-13(20)8-16-12(19)7-17-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,23)(H,18,20)(H,21,22)/t10-/m0/s1 |
Clé InChI |
BGGKRFZYJZIAOK-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


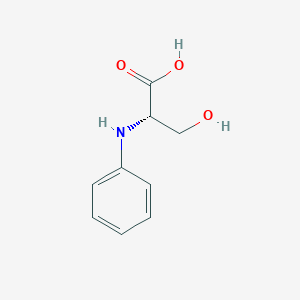
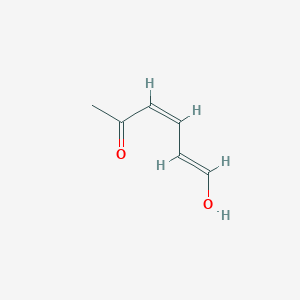

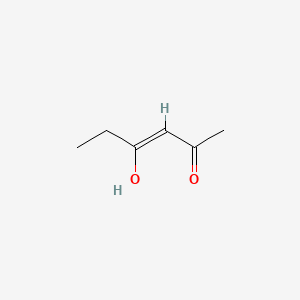
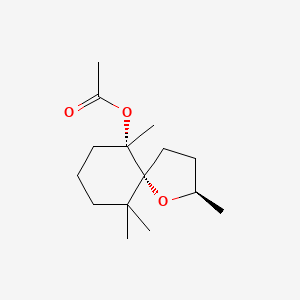


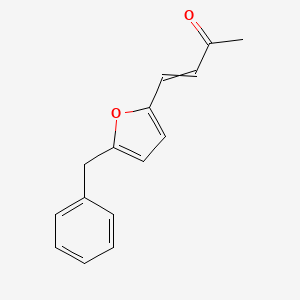

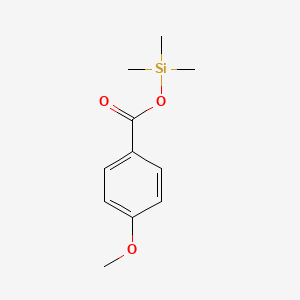

![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
